molecular formula C16H20N2O3 B4562321 5-isobutyl-N-(4-methoxybenzyl)-3-isoxazolecarboxamide

5-isobutyl-N-(4-methoxybenzyl)-3-isoxazolecarboxamide

Cat. No.: B4562321
M. Wt: 288.34 g/mol
InChI Key: HQKFAUKHZVZBAR-UHFFFAOYSA-N
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Description

5-isobutyl-N-(4-methoxybenzyl)-3-isoxazolecarboxamide is a useful research compound. Its molecular formula is C16H20N2O3 and its molecular weight is 288.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 288.14739250 g/mol and the complexity rating of the compound is 328. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Compounds structurally related to 5-isobutyl-N-(4-methoxybenzyl)-3-isoxazolecarboxamide have been synthesized and characterized for their potential in various applications. For instance, the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have shown significant in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating potential in cancer research (Hassan, Hafez, & Osman, 2014).

Neuroprotective and Antimicrobial Activities

Research on similar compounds has also explored their neuroprotective and antimicrobial activities. For example, certain aroylindoles have shown selective inhibition against histone deacetylase 6 (HDAC6), offering potential treatments for Alzheimer's disease by decreasing tau protein phosphorylation and aggregation (Lee et al., 2018). Additionally, novel benzodifuranyl derivatives have exhibited significant anti-inflammatory and analgesic activities, suggesting applications in pain and inflammation management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Corrosion Inhibition

Isoxazolidine derivatives have been investigated as corrosion inhibitors for low carbon steel in acidic environments, demonstrating the potential of related compounds in protecting materials from corrosion. These studies reveal the effectiveness of such compounds in inhibiting corrosion through both experimental and theoretical approaches (Alhaffar, Umoren, Obot, & Ali, 2018).

Antimicrobial Agents

Further research into substituted 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides has shown potent antimicrobial activities, highlighting the relevance of structurally similar compounds in developing new antimicrobial agents (Raju et al., 2010).

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-5-(2-methylpropyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-11(2)8-14-9-15(18-21-14)16(19)17-10-12-4-6-13(20-3)7-5-12/h4-7,9,11H,8,10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKFAUKHZVZBAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC(=NO1)C(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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